N-Formyl-3,5-diiodo-L-tyrosine
Description
Significance of N-Formylated Amino Acids and Halogenated Tyrosine Derivatives in Biochemical Systems
N-formylated amino acids, particularly N-formylmethionine (fMet), play a crucial role in initiating protein synthesis in bacteria, mitochondria, and chloroplasts. wikipedia.orgwikipedia.org The formyl group is added to the amino group of methionine after it has been loaded onto its specific transfer RNA (tRNA). wikipedia.org This modification is a key signal for the ribosomal machinery to begin translation. wikipedia.orgwikipedia.org In eukaryotes, while not used for cytosolic protein synthesis, N-formylated peptides released from bacteria or damaged mitochondria are recognized by the immune system as foreign or as damage-associated molecular patterns, triggering inflammatory responses. wikipedia.orgacs.org This recognition is mediated by specific receptors, such as the formyl peptide receptors (FPRs). acs.org The process of N-formylation is not limited to protein initiation; it is also involved in other critical biological pathways, including the de novo biosynthesis of purines and the modification of amino sugars on the O-antigens of pathogenic bacteria. wikipedia.orgnih.gov
Halogenated tyrosine derivatives are also of considerable biological importance. The most well-known examples are the thyroid hormones, thyroxine (T4) and triiodothyronine (T3), which are iodinated derivatives of tyrosine. These hormones are essential for regulating metabolism, growth, and development. pnas.org The presence of iodine atoms on the tyrosine ring is critical for their biological activity and their interaction with transport proteins and nuclear receptors. pnas.orgcymitquimica.com Beyond thyroid hormones, the halogenation of tyrosine residues in proteins can occur through enzymatic processes, particularly during inflammatory responses, leading to the formation of chloro- and bromotyrosines. pnas.org These modifications can alter protein structure and function and have been associated with various diseases. pnas.orgnih.govresearchgate.net The introduction of halogens can influence a molecule's stability, bioactivity, and binding interactions, making halogenated compounds a subject of interest in drug development. cymitquimica.com
Overview of L-Tyrosine Modification and Its Impact on Molecular Recognition in Research
L-tyrosine is a versatile amino acid whose phenolic side chain can be readily modified, making it a valuable tool in studying and engineering molecular recognition events. researchgate.net Its aromatic ring can participate in π-π stacking interactions, while the hydroxyl group can act as both a hydrogen bond donor and acceptor. researchgate.net These properties make tyrosine a key residue in many protein-protein and protein-nucleic acid interactions. nih.govrsc.org
Researchers have extensively exploited the modification of L-tyrosine to create synthetic proteins and peptides with enhanced binding affinities and specificities. nih.gov The physicochemical properties of tyrosine make it highly effective for mediating molecular recognition. nih.gov Modifications can range from simple halogenation or nitration to more complex conjugations with other molecules, such as nucleobases. nih.govresearchgate.netrsc.org For instance, synthetic proteins with a high content of tyrosine have been shown to outperform natural proteins in terms of binding affinity and specificity. nih.gov
The study of how modifications to L-tyrosine affect its binding properties provides valuable insights into the fundamental principles of molecular recognition. For example, RNA aptamers, which are short RNA molecules that can bind to specific target molecules, have been evolved in vitro to bind to L-tyrosine, demonstrating the ability of nucleic acids to specifically recognize this amino acid. bohrium.comull.es These studies have shown that both the L-stereochemistry and the specific chemical groups on the tyrosine molecule are crucial for recognition. bohrium.comull.es Understanding these interactions at a molecular level is essential for designing new therapeutic agents and diagnostic tools.
N-Formyl-3,5-diiodo-L-tyrosine as a Specific Research Target and Related Compound
This compound emerges as a compound of interest at the intersection of N-formylation and tyrosine halogenation. Its specific structure makes it a valuable tool in several areas of research.
Historical Context in Thyroid Hormone Precursor Chemistry and Synthetic Development
The study of iodinated tyrosine derivatives is historically linked to the discovery and understanding of thyroid hormones. 3,5-Diiodo-L-tyrosine is a known precursor in the biosynthesis of these hormones. The formylation of this di-iodinated structure represents a synthetic modification that can be used to explore the chemical space around thyroid hormone analogues. The development of synthetic routes to compounds like this compound allows researchers to create probes and potential modulators of the enzymatic pathways involved in thyroid hormone synthesis and metabolism.
Role as a Specific Synthetic Intermediate and Analytical Reference in Pharmaceutical Research and Development
In pharmaceutical research, this compound serves as a well-defined synthetic intermediate. The formyl group can act as a protecting group for the amine during multi-step syntheses of more complex molecules. This allows for selective reactions at other positions of the molecule. Following the desired transformations, the formyl group can be removed under specific conditions.
Furthermore, this compound is utilized as an analytical reference standard. In the development and quality control of pharmaceuticals, it is crucial to have pure, well-characterized reference materials to ensure the identity, purity, and strength of the final drug product. This compound, with its specific chemical structure and properties, can be used to calibrate analytical instruments and validate analytical methods for related compounds. Commercial suppliers of research chemicals list this compound, indicating its use as a standard in laboratory settings. biomall.incoompo.comqiaosun.net
Compound Data
Below are interactive tables detailing the chemical properties and identifiers for this compound and related compounds mentioned in this article.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C10H9I2NO4 |
| Molecular Weight | 461.00 g/mol |
| Appearance | Solid |
| CAS Number | 906327-16-0 |
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| L-Tyrosine |
| N-Formylmethionine |
| 3,5-Diiodo-L-tyrosine |
| Thyroxine |
| Triiodothyronine |
| Chlorotyrosine |
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-formamido-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9I2NO4/c11-6-1-5(2-7(12)9(6)15)3-8(10(16)17)13-4-14/h1-2,4,8,15H,3H2,(H,13,14)(H,16,17)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMVURRYXKQJID-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)O)I)CC(C(=O)O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1I)O)I)C[C@@H](C(=O)O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9I2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747826 | |
| Record name | N-Formyl-3,5-diiodo-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
906327-16-0 | |
| Record name | N-Formyl-3,5-diiodo-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of N Formyl 3,5 Diiodo L Tyrosine
Strategies for de novo Synthesis of N-Formyl-3,5-diiodo-L-tyrosine
The creation of this compound can be approached through several synthetic routes, primarily involving either the direct formylation of 3,5-diiodo-L-tyrosine or a sequential process of iodination and formylation.
Direct N-Formylation Reactions of 3,5-Diiodo-L-tyrosine
The most straightforward approach to synthesizing this compound is the direct formylation of the primary amine group of 3,5-diiodo-L-tyrosine. Several general methods for the N-formylation of amino acids are established and can be applied to this specific substrate.
One common and effective method involves the use of a mixture of formic acid and acetic anhydride (B1165640). nih.govoup.com This mixture generates acetic formic anhydride in situ, a potent formylating agent. orgsyn.orgwikipedia.org The reaction is typically carried out under mild conditions and offers good yields for various amino acids. oup.com Another reported method for the N-formylation of amino acids, including L-tyrosine, is heating a slurry of the amino acid in formamide (B127407). google.com A patent has explicitly mentioned 3,5-diiodo-L-tyrosine as a suitable candidate for this type of N-formylation reaction. google.comgoogle.com
Table 1: General Methods for Direct N-Formylation of Amino Acids
| Formylating Agent/System | Substrate Example | Reaction Conditions | Typical Yield | Reference |
|---|---|---|---|---|
| Formic Acid / Acetic Anhydride | Various monoamino monocarboxylic acids | Mild conditions | Satisfactory | oup.com |
| Formamide | L-Tyrosine | Heat at 90°C for 19 hours | 84% conversion | google.com |
| Isopropenyl formate (B1220265) | L-Tyrosine methyl ester | Dichloromethane, room temp., 15 mins | 95% | ru.nl |
Multistep Convergent and Linear Synthetic Approaches
Multistep strategies offer greater control over the reaction sequence and are particularly useful when specific protecting groups are required to prevent side reactions. These can be designed in both a linear and convergent fashion.
A logical linear approach begins with the readily available amino acid L-tyrosine. The first step involves the iodination of the aromatic ring to introduce the two iodine atoms at positions 3 and 5. This is a well-established reaction, often achieved by treating tyrosine with iodine in the presence of an oxidizing agent or a base. chemicalbook.com For instance, direct iodination can be performed using iodine and sodium iodide in aqueous ethylamine. chemicalbook.com
Following the successful synthesis of 3,5-diiodo-L-tyrosine, the subsequent step is the N-formylation of the amino group, as described in the direct formylation section (2.1.1). This sequential process ensures that the formylation reaction is performed on the correct, pre-functionalized aromatic ring.
In more complex syntheses, or when side reactions are a concern, the use of protecting groups for the carboxylic acid and phenolic hydroxyl functions is a standard strategy. thieme-connect.de For instance, the carboxyl group can be protected as an ester (e.g., methyl or ethyl ester), and the hydroxyl group can be protected as a benzyl (B1604629) ether. thieme-connect.deacs.org
A typical protected synthesis might proceed as follows:
Protection: L-tyrosine is first protected at the carboxyl and hydroxyl groups.
Iodination: The protected L-tyrosine is then iodinated.
N-Formylation: The amino group of the protected, iodinated tyrosine is then formylated.
Deprotection: Finally, the protecting groups on the carboxyl and hydroxyl functions are removed to yield this compound.
The choice of protecting groups is critical and must be orthogonal, meaning each group can be removed without affecting the others or the N-formyl group. sigmaaldrich.com For example, benzyl groups can be removed by catalytic hydrogenation, a method that typically does not affect the N-formyl group. thieme-connect.de The N-formyl group itself is stable under acidic conditions but can be removed by strong nucleophiles if desired. thieme-connect.de
Sequential Halogenation and Formylation Strategies
Derivatization and Functionalization of this compound for Research Applications
The modification of this compound through derivatization of its carboxylic acid function is a key strategy for developing tools for biological research, such as molecular probes.
Esterification and Amidation Reactions for Molecular Probes
Esterification and amidation reactions transform the carboxylic acid group of this compound into esters and amides, respectively. These derivatives can alter the compound's properties, such as solubility and cell permeability, or allow for the attachment of reporter groups like fluorophores or biotin.
Esterification: N-Formyl amino acid esters can be synthesized through several routes. One approach involves the direct esterification of the N-formyl amino acid. Alternatively, the amino acid ester can be prepared first, followed by N-formylation. acs.orgthieme-connect.com For example, various amino acid ester hydrochlorides react with triethyl orthoformate to yield the corresponding N-formyl amino acid ester in good yields and without significant racemization. thieme-connect.com
Amidation: The formation of amides from this compound can be achieved using standard peptide coupling reagents. organic-chemistry.org These reagents activate the carboxylic acid, facilitating its reaction with a primary or secondary amine to form an amide bond. This method is fundamental in peptide synthesis and can be used to link this compound to other amino acids, peptides, or amine-containing labels.
Table 2: Common Reagents for Derivatization Reactions
| Reaction Type | Reagent Class | Example Reagent(s) | Purpose |
|---|---|---|---|
| Esterification | Orthoformates | Triethyl orthoformate | Forms N-formyl amino acid esters from amino acid ester hydrochlorides. thieme-connect.com |
| Amidation | Coupling Reagents | Propylphosphonic anhydride (T3P®) | Activates carboxylic acids for amide bond formation with amines. organic-chemistry.org |
| Amidation | Carbodiimides | N,N'-Dicyclohexylcarbodiimide (DCC) | Classic reagent for peptide synthesis and amidation. |
Coupling Reactions in Peptide Synthesis Research
The incorporation of halogenated amino acids into peptide chains is a significant strategy for modulating the biological activity and conformational properties of peptides. While the fluorenylmethoxycarbonyl (Fmoc) protected version, Fmoc-3,5-diiodo-L-tyrosine, is a well-established building block for solid-phase peptide synthesis (SPPS), the N-formyl derivative also holds potential in this field. chemimpex.com The formyl group serves as a simple and stable protecting group for the amine terminus.
In the context of SPPS, a peptide chain is assembled sequentially on a solid support. A typical cycle involves the deprotection of the N-terminal amino group of the resin-bound peptide, followed by coupling with the next N-protected amino acid. A method for the N-formylation of peptides on a solid support involves treating the fully assembled peptidyl-resin with a formylating reagent. mdpi.com This reagent can be prepared by reacting formic acid with a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), in an appropriate solvent like diethyl ether at low temperatures to prevent decomposition. mdpi.com The resulting N-formylated peptide can then be cleaved from the resin. mdpi.com
The N-formyl group is generally stable to the conditions used for peptide coupling. However, its use in iterative synthesis cycles is less common than Fmoc or Boc protecting groups due to potentially harsh deprotection conditions. The primary utility of N-formyl protection in this context is often for the final N-terminal modification of a peptide sequence, imparting specific characteristics to the final product. For instance, N-formylated peptides are known to act as potent chemoattractants for phagocytic cells. Furthermore, the N-formyl group can serve as a protective group for the indole (B1671886) side chain of tryptophan during the iodination of tyrosine residues in a peptide, preventing oxidative degradation. researchgate.net
Table 1: General Steps for N-Terminal Formylation in Solid-Phase Peptide Synthesis
| Step | Description | Reagents/Conditions |
|---|---|---|
| 1. Peptide Assembly | Standard Fmoc-based SPPS is used to build the desired peptide sequence on a solid support. | Fmoc-amino acids, coupling reagents (e.g., HBTU/DIPEA), piperidine (B6355638) for Fmoc removal. |
| 2. N-Terminal Fmoc Removal | The final Fmoc group is removed from the N-terminus of the resin-bound peptide. | 20% piperidine in DMF. mdpi.com |
| 3. N-Formylation | The free N-terminal amine is formylated. | Formylating reagent (e.g., pre-formed from formic acid and DCC) in an organic solvent. mdpi.com |
| 4. Cleavage and Deprotection | The N-formylated peptide is cleaved from the solid support, and side-chain protecting groups are removed. | Cleavage cocktail (e.g., TFA/TIS/H2O). mdpi.com |
This table outlines a general procedure and specific reagents may vary based on the peptide sequence and solid support used.
Asymmetric Synthesis and Chiral Resolution Techniques Applied to this compound
The production of enantiomerically pure forms of this compound is crucial for its application in biologically active molecules, where stereochemistry dictates function. Several methods are employed to separate the enantiomers of chiral compounds, including enzymatic resolution, classical diastereomeric salt formation, and chromatographic techniques.
Enzymatic Resolution Methods for Enantiopure Forms
Enzymatic resolution is a powerful technique that leverages the high stereoselectivity of enzymes to separate racemic mixtures. For N-acyl amino acids, including N-formyl derivatives, a common approach is kinetic resolution using enzymes like acylases or lipases. harvard.edunih.gov
In this method, a racemic mixture of N-Formyl-D,L-3,5-diiodo-tyrosine is subjected to an enantioselective enzyme. For example, an L-aminoacylase would selectively hydrolyze the N-formyl group from the L-enantiomer, yielding the free L-3,5-diiodo-tyrosine and leaving the unreacted N-Formyl-D-3,5-diiodo-tyrosine. harvard.edunih.gov The resulting mixture of the free amino acid and the N-formylated amino acid can then be separated based on their different chemical and physical properties, such as solubility or charge.
Alternatively, lipases can be employed for the resolution of racemic amino acid esters. nih.gov While lipases typically catalyze the hydrolysis of esters, some have been shown to hydrolyze amide bonds with high enantioselectivity. researchgate.netmdpi.com A process could involve the enzymatic hydrolysis of a racemic mixture of this compound methyl or ethyl ester, where the lipase (B570770) would selectively act on one enantiomer.
A more advanced strategy is dynamic kinetic resolution (DKR), which can theoretically convert 100% of the racemic starting material into the desired enantiomer. nih.govresearchgate.net This process combines enzymatic kinetic resolution with in-situ racemization of the unreacted enantiomer. For N-acyl amino acids, this would involve coupling an enantioselective aminoacylase (B1246476) with an N-acyl amino acid racemase (NAAAR). nih.govresearchgate.net As the acylase consumes one enantiomer, the racemase continuously converts the remaining undesired enantiomer into the racemic mixture, making it available for the acylase. nih.gov
Table 2: Principles of Enzymatic Resolution for this compound
| Method | Enzyme(s) | Principle | Products |
|---|---|---|---|
| Kinetic Resolution | L-Aminoacylase | Selective hydrolysis of the N-formyl group from the L-enantiomer. | L-3,5-diiodo-tyrosine + N-Formyl-D-3,5-diiodo-tyrosine |
| Kinetic Resolution | Lipase | Selective hydrolysis of an ester derivative (e.g., methyl ester) of one enantiomer. | N-Formyl-L-3,5-diiodo-tyrosine + (R)-ester or vice-versa |
This table illustrates the general principles; specific enzyme selection and reaction conditions would require experimental optimization for this compound.
Classical Diastereomeric Salt Formation and Crystallization
One of the most established methods for resolving racemic mixtures is through the formation of diastereomeric salts. pharmtech.comwikipedia.orglibretexts.org This technique involves reacting the racemic acid, in this case, N-Formyl-D,L-3,5-diiodo-tyrosine, with an enantiomerically pure chiral base (a resolving agent). wikipedia.orglibretexts.org The reaction produces a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, most notably different solubilities in a given solvent. pharmtech.com
This difference in solubility allows for their separation by fractional crystallization. One of the diastereomeric salts will preferentially crystallize from the solution, while the other remains dissolved. fishersci.com The crystallized salt can then be isolated by filtration. Subsequently, the pure enantiomer of the N-formyl amino acid is recovered by treating the diastereomeric salt with an acid to break the salt and remove the chiral resolving agent.
A pertinent example from the literature is the resolution of racemic (±)-3,5-diiodothyronine, a structurally related compound. In this process, the racemic compound was first converted to its N-formyl derivative. This N-formyl derivative was then treated with the chiral amine L-1-phenylethylamine to form diastereomeric salts, which were then separated to yield the resolved 3,5-diiodo-L-thyronine derivative. rsc.org This historical example underscores the utility of the N-formyl group in facilitating classical resolution. The choice of the resolving agent and the crystallization solvent is critical and often determined empirically through screening. fishersci.comulisboa.pt
Table 3: Process of Diastereomeric Salt Resolution
| Step | Description | Example |
|---|---|---|
| 1. Salt Formation | A racemic mixture of an acid is reacted with a single enantiomer of a chiral base. | Racemic N-Formyl-3,5-diiodo-tyrosine + (S)-(-)-1-Phenylethylamine |
| 2. Fractional Crystallization | The resulting mixture of diastereomeric salts is dissolved in a suitable solvent and allowed to crystallize. One diastereomer precipitates due to lower solubility. | The (S,L) or (S,D) salt crystallizes from a solvent like ethanol (B145695) or methanol/water mixtures. |
| 3. Isolation | The crystallized diastereomer is separated from the mother liquor by filtration. | Filtration of the less soluble salt. |
This table provides a generalized workflow for classical resolution. wikipedia.orglibretexts.org
Chromatographic Chiral Separations (e.g., Chiral HPLC)
High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. researchgate.net This technique relies on the differential interaction between the enantiomers of the analyte and the chiral environment of the stationary phase, leading to different retention times and thus, separation. researchgate.net
For the separation of N-protected amino acids like this compound, several types of CSPs are effective. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used due to their broad applicability. nih.gov The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, within the chiral grooves of the polysaccharide polymer.
Another important class of CSPs for this purpose are the macrocyclic glycopeptide-based phases, such as those based on vancomycin, teicoplanin, or ristocetin (B1679390) A. chromatographytoday.comsigmaaldrich.com These CSPs are particularly effective for separating N-protected amino acids and offer multimodal separation capabilities (reversed-phase, normal-phase, and polar organic modes). sigmaaldrich.com The complex structure of the macrocyclic glycopeptides provides multiple sites for chiral recognition, including hydrogen bonding, ionic interactions, and π-π interactions. For N-blocked amino acids, a teicoplanin-based CSP has been shown to be highly effective. sigmaaldrich.com
The development of a chiral HPLC method involves optimizing the mobile phase composition (e.g., mixtures of hexane/isopropanol for normal phase or acetonitrile/water with additives like trifluoroacetic acid for reversed phase) to achieve the best resolution between the enantiomeric peaks. researchgate.net The use of 3,5-diiodo-L-tyrosine itself as a chiral reference has been explored for the chiral discrimination of other amino acids, highlighting the role of the iodinated tyrosine structure in chiral recognition processes. nih.govresearchgate.net
Table 4: Common Chiral Stationary Phases for N-Protected Amino Acid Separation
| CSP Type | Chiral Selector | Typical Mobile Phases | Primary Interactions |
|---|---|---|---|
| Polysaccharide-based | Amylose or Cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Normal Phase: Hexane/Alcohol; Reversed Phase: Acetonitrile/Water | Hydrogen bonding, dipole-dipole, steric inclusion |
| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin, Ristocetin A | Reversed Phase: Acetonitrile/Water + buffer; Polar Organic: Acetonitrile/Methanol + acid/base | Hydrogen bonding, ionic interactions, π-π stacking, steric interactions |
This table summarizes common CSPs and their general characteristics for chiral separations. researchgate.netsigmaaldrich.com
Advanced Analytical Characterization Techniques for Research Purity and Structure Elucidation
Spectroscopic Methods for Comprehensive Structural Confirmation
Spectroscopic techniques are indispensable for the unambiguous determination of a molecule's structure. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared/ultraviolet-visible spectroscopy provides a complete picture of the atomic connectivity and functional groups present in N-Formyl-3,5-diiodo-L-tyrosine.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D-NMR)
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, specific chemical shifts would be expected for the formyl proton, the alpha-proton of the amino acid backbone, the beta-protons, and the aromatic protons. For comparison, in the related compound N-formyl-L-tyrosine, the formyl proton appears at approximately 8.0 ppm, while the aromatic protons are observed between 6.7 and 7.0 ppm in DMSO-d6. chemicalbook.com
¹³C NMR (Carbon-13 NMR): This method identifies the different carbon environments within the molecule. Distinct signals would be anticipated for the carboxyl carbon, the formyl carbonyl carbon, the alpha- and beta-carbons, and the aromatic carbons, including those bonded to iodine. In L-tyrosine hydrochloride, a related structure, the carboxyl carbon resonates around 172.6 ppm, the alpha-carbon at 55.4 ppm, and the aromatic carbons between 110 and 140 ppm. researchgate.net
2D-NMR (Two-Dimensional NMR): Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish correlations between protons and carbons, confirming the connectivity of the molecular fragments deduced from 1D NMR spectra.
| Predicted ¹H NMR Data for this compound |
| Proton |
| Formyl (CHO) |
| Aromatic (C2-H, C6-H) |
| Alpha (α-CH) |
| Beta (β-CH₂) |
| Amide (NH) |
| Phenolic (OH) |
| Carboxylic (COOH) |
| Predicted ¹³C NMR Data for this compound |
| Carbon |
| Carboxyl (COOH) |
| Formyl (CHO) |
| Aromatic (C4-OH) |
| Aromatic (C1) |
| Aromatic (C2, C6) |
| Aromatic (C3, C5-I) |
| Alpha (α-CH) |
| Beta (β-CH₂) |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis
HRMS is critical for confirming the elemental composition of this compound by providing a highly accurate mass measurement. The theoretical exact mass of this compound (C₁₀H₉I₂NO₄) is 460.8621 g/mol . nih.gov Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), would reveal characteristic losses, such as the loss of the formyl group, the carboxyl group, and successive losses of iodine atoms, further corroborating the proposed structure.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis
Infrared (IR) Spectroscopy: This technique identifies the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, key absorption bands would be expected for the O-H stretch of the carboxylic acid and phenol (B47542), the N-H stretch of the amide, the C=O stretches of the carboxylic acid and the formyl group, and C-I stretches. For the parent L-tyrosine, a broad band centered around 3217 cm⁻¹ is attributed to the -NH₂ and -OH groups. sielc.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: This method provides information about the electronic transitions within the molecule, particularly the chromophores. The iodinated phenolic ring system in this compound is expected to exhibit characteristic absorption maxima in the UV region, likely around 280-300 nm, which would be sensitive to pH changes due to the phenolic hydroxyl group.
Chromatographic Methodologies for Purity Assessment and Quantification in Research Matrices
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the gold standard for assessing the purity of pharmaceutical compounds and for their quantification in complex mixtures.
High-Performance Liquid Chromatography (HPLC) Method Development
The development of a robust HPLC method is crucial for separating this compound from potential impurities, starting materials, and degradation products.
Chiral HPLC for Enantiomeric Excess Determination
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography (GC) is a high-resolution separation technique, but it is limited to thermally stable and volatile compounds. Amino acids and their derivatives, including this compound, are generally non-volatile due to their polar nature. creative-proteomics.com Therefore, a derivatization step is mandatory to increase their volatility and thermal stability for GC-MS analysis. creative-proteomics.com
Common derivatization strategies for amino acids involve the esterification of the carboxyl group and the acylation of the amino and hydroxyl groups. For instance, a two-step derivatization can be employed, such as methylation of the carboxylic acid followed by acylation with a reagent like pentafluoropropionic anhydride (B1165640). The resulting volatile derivative can then be readily analyzed by GC-MS, which provides excellent separation efficiency and definitive identification based on mass spectra. The analysis of iodinated derivatives of aromatic amines by GC-MS has been demonstrated, indicating the feasibility of this technique for halogenated compounds.
Capillary Electrophoresis (CE) for High-Resolution Separations
Capillary Electrophoresis (CE) is a powerful separation technique that offers high efficiency, short analysis times, and minimal sample consumption. It is particularly well-suited for the analysis of charged species like amino acids and their derivatives.
CE separates analytes based on their differential migration in an electric field. For this compound, which is an anionic compound at neutral and basic pH, various CE modes can be employed. Micellar electrokinetic chromatography (MEKC), a mode of CE, can be used to separate both charged and neutral analytes.
Importantly, CE can also be utilized for chiral separations. The addition of a chiral selector to the background electrolyte can induce the separation of enantiomers. For instance, N-derivatized amino acids, including N-formyl derivatives, have been successfully resolved into their enantiomers using teicoplanin, a glycopeptide antibiotic, as a chiral selector in the CE run buffer. academicjournals.org This demonstrates the direct applicability of chiral CE for the enantiomeric purity assessment of this compound.
Detection in CE can be achieved through various means, including UV-Vis, laser-induced fluorescence (LIF) for derivatized analytes, and mass spectrometry (CE-MS). mst.edu
Table 3: Potential Capillary Electrophoresis Method for this compound
| Parameter | Description |
| Separation Mode | Capillary Zone Electrophoresis (CZE) or Micellar Electrokinetic Chromatography (MEKC) |
| Chiral Selector (for enantioseparation) | Glycopeptide antibiotics (e.g., Teicoplanin) |
| Background Electrolyte | Phosphate or borate (B1201080) buffer at a suitable pH |
| Detection | UV, Mass Spectrometry (MS) |
| Purpose | Purity assessment, chiral separation |
Theoretical and Computational Investigations of N Formyl 3,5 Diiodo L Tyrosine
Molecular Modeling and Docking Studies
Molecular modeling techniques are instrumental in exploring the three-dimensional structure of a molecule and its interactions with biological macromolecules.
The conformational flexibility of N-Formyl-3,5-diiodo-L-tyrosine is a key determinant of its interaction with protein binding sites. The structure is characterized by several rotatable bonds, leading to a complex energetic landscape.
Backbone and Side-Chain Dihedrals: The primary degrees of freedom are the peptide backbone dihedral angles (phi, ψ) and the side-chain dihedral angles (χ1, χ2). The N-formyl group, replacing the primary amine of L-tyrosine, introduces a planar amide bond that influences the rotational barrier around the N-Cα bond.
Steric Influence of Iodine: The two large iodine atoms at the 3 and 5 positions of the phenyl ring impose significant steric constraints. This restricts the rotation around the Cβ-Cγ bond (χ2), favoring conformations where the carboxyl and formamido groups are oriented away from the bulky halogenated ring.
Energetically Favorable Conformations: Theoretical conformational analyses on related peptides and amino acids suggest that the molecule likely adopts a limited set of low-energy conformations in solution. royalsocietypublishing.org These preferred shapes are governed by a balance of steric hindrance, intramolecular hydrogen bonding possibilities (e.g., between the formyl oxygen and the phenolic hydroxyl group), and solvation effects. The dihydrate form of the parent compound, 3,5-diiodo-L-tyrosine, is stabilized in its crystal lattice by extensive hydrogen bonding, indicating the importance of these interactions in determining stable conformations.
Molecular docking simulations predict the preferred binding orientation and affinity of a ligand to a protein target. For this compound, relevant targets include amino acid transporters and thyroid hormone receptors.
Interaction with the Large-neutral Amino Acid Transporter 1 (LAT-1): A virtual screening study identified the closely related metabolite, 3,5-diiodo-L-tyrosine, as a potent inhibitor of LAT-1, a transporter overexpressed in various cancers. escholarship.org Docking simulations predicted a specific binding mode within the transporter's active site. escholarship.org The N-formyl derivative would be expected to share key interactions, primarily mediated by its amino acid scaffold.
Key Interactions: The model predicts that the α-amino and carboxyl groups of the ligand are critical for anchoring it within the binding pocket through a network of hydrogen bonds with specific residues. escholarship.org
Role of the Phenyl Ring: The diiodophenyl ring fits into a hydrophobic pocket, where it can form van der Waals and halogen bonds, contributing to binding affinity. The study on cyclo(l-tyrosyl-l-tyrosine) derivatives binding to Mycobacterium tuberculosis CYP121 also showed that iodination significantly increased binding affinity. acs.org
| Ligand Group | Interacting LAT-1 Residue | Interaction Type |
|---|---|---|
| α-carboxyl group | Thr-62, Ile-63, Gly-67 | Hydrogen Bond |
| α-amino group | Ser-66, Phe-252, Ala-253, Gly-255 | Hydrogen Bond |
| Diiodophenyl ring | Hydrophobic pocket residues | Hydrophobic / Halogen Bond |
Interaction with Thyroid Hormone Receptors (TRs): As a derivative of an iodinated tyrosine, the compound is structurally related to thyroid hormones. Docking studies on thyroid hormone analogues with TRs reveal that binding is governed by a combination of hydrogen bonds and hydrophobic interactions. tandfonline.comnih.gov While the N-formyl group differs from the full thyronine structure, the diiodophenolic moiety could potentially interact with the TR ligand-binding domain. Key interactions for TR agonists typically involve a hydrogen bond between the phenolic hydroxyl group and receptor residues, and hydrophobic packing of the aromatic rings. tandfonline.com
Conformational Analysis and Energetic Landscapes
Quantum Chemical Calculations
Quantum chemical methods, such as Density Functional Theory (DFT), provide deep insights into the electronic properties and reactivity of molecules.
DFT calculations on L-tyrosine and its iodination process reveal how electronic properties dictate its chemical behavior. scispace.com
Frontier Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding reactivity. For L-tyrosine, the HOMO is primarily localized on the electron-rich phenol (B47542) ring. scispace.com The electron-donating hydroxyl group activates the ring, making the ortho positions (C3 and C5) the most nucleophilic and thus the most susceptible to electrophilic attack by iodine. scispace.com
Influence of Substituents: The addition of two electron-withdrawing iodine atoms to the ring would lower the energy of the HOMO, making the ring less susceptible to further electrophilic substitution but potentially more prone to nucleophilic attack. The N-formyl group is also electron-withdrawing, which would further modulate the electronic distribution across the molecule, particularly affecting the charge on the alpha-carbon and adjacent atoms.
Computed Properties: Public databases provide DFT-computed properties for this compound.
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C₁₀H₉I₂NO₄ | - |
| Exact Mass | 460.86210 Da | PubChem |
| XLogP3-AA (Hydrophobicity) | 2.1 | XLogP3 3.0 |
| Topological Polar Surface Area | 86.6 Ų | Cactvs |
| Rotatable Bond Count | 4 | Cactvs |
Computational chemistry can elucidate the step-by-step mechanisms of reactions, including transition states and activation energies.
Synthetic Iodination: A computational study on the oxidation of L-tyrosine by iodine proposed a detailed reaction mechanism. scispace.com The reaction proceeds via an electrophilic substitution where an oxidized iodine species (I+) attacks the activated phenol ring at the ortho position. DFT calculations can identify the most stable transition state structure and compute the activation energy for this step, confirming the favorability of iodination at the C3 and C5 positions. scispace.com
Biological Transformations: In biology, 3,5-diiodo-L-tyrosine residues within the protein thyroglobulin are precursors to thyroid hormones. nih.gov This involves an oxidative coupling reaction where the diiodophenyl ring of a "donor" DIT is transferred to a "acceptor" DIT to form thyroxine (T4). nih.govrcsb.org Computational models of this enzymatic process could predict the transition state and the energetic feasibility of this complex C-O bond formation, which involves significant peptide motion and conformational rearrangement within the thyroglobulin scaffold. nih.gov
Electronic Structure and Reactivity Analysis
Quantitative Structure-Activity Relationship (QSAR) Studies on Related Derivatives
QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR studies on this compound derivatives were found, extensive research on related thyroid hormone analogues provides valuable predictive insights. tandfonline.comnih.govnih.gov
These studies typically use methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Analysis (CoMSIA) to correlate 3D structural features with biological activity, such as binding affinity to thyroid receptors. tandfonline.comtandfonline.com
Key Findings from Analogue Studies:
Electronic Effects: The presence of electronegative groups on the phenolic ring system generally increases receptor binding affinity. nih.gov
Hydrophobicity: Increasing the hydrophobicity of certain substituents can enhance receptor binding, but may negatively impact tissue selectivity. nih.gov
Steric Factors: The size and shape of substituents are critical. 3D-QSAR contour maps generated from these models highlight specific regions where bulky groups increase or decrease activity, providing a roadmap for designing new derivatives. tandfonline.com For example, substitution at ortho and meta positions of the outer (non-iodinated) ring in thyromimetics was found to reduce both binding and selectivity. nih.gov
These principles suggest that modifications to the N-formyl group or the addition of other substituents to this compound would have predictable effects on its activity, which could be modeled using QSAR approaches to guide the synthesis of more potent or selective compounds.
| Structural Feature/Property | Impact on Activity/Binding | Source |
|---|---|---|
| Electronegative groups at key positions | Increases receptor binding and selectivity | nih.gov |
| Increased hydrophobicity in specific regions | Increases receptor binding but can reduce selectivity | nih.gov |
| Steric bulk at ortho/meta positions of outer ring | Reduces binding and selectivity | nih.gov |
| Hydrogen bonding and electrostatic interactions | Crucial for anchoring ligand in the active site | tandfonline.com |
Development of Predictive Models for Biochemical Activity in Research Applications
While computational chemistry is a powerful tool for predicting molecular properties and activities, and studies on related compounds like halogenated amino acids and N-formylated peptides exist, specific predictive models for this compound have not been published. mdpi.comresearchgate.net The development of such models would typically involve the generation of a dataset of structurally related compounds with experimentally determined biochemical activities. Subsequently, molecular descriptors would be calculated and correlated with the activity data to build a predictive model.
General computational approaches that could theoretically be applied to this compound include:
Quantum Mechanical (QM) Calculations: Methods like Density Functional Theory (DFT) could be used to calculate electronic properties such as orbital energies (HOMO, LUMO), electrostatic potential, and atomic charges. These properties are often crucial in determining how a molecule interacts with a biological target.
Molecular Dynamics (MD) Simulations: MD simulations could provide insights into the conformational flexibility of this compound and its potential interactions with biological macromolecules, such as enzymes or receptors, in a dynamic environment.
Quantitative Structure-Activity Relationship (QSAR): Should a dataset of analogues with corresponding activity data become available, QSAR modeling could be employed to establish a mathematical relationship between the chemical structure and the biochemical activity. This would enable the prediction of activity for novel, untested derivatives.
The lack of published research in this specific area indicates a potential opportunity for future computational studies to explore the structure-activity relationships of this compound and its derivatives, which could guide the design of new compounds with desired biochemical profiles for research applications.
Applications in Advanced Chemical and Biological Research
Targeted Metabolomics and Biomarker Discovery Research in Model Systems
Integration into Comprehensive Amino Acid and Derivative Profiling Platforms
The precise and comprehensive analysis of amino acids and their derivatives is fundamental to understanding cellular function, metabolic regulation, and the progression of diseases. creative-proteomics.com Modern bioanalytical research leverages sophisticated platforms, primarily based on liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), to perform targeted metabolomics. creative-proteomics.commtoz-biolabs.com These platforms are designed to simultaneously quantify a wide array of compounds, from essential proteinogenic amino acids to their numerous bioactive derivatives. creative-proteomics.com
Within this context, N-Formyl-3,5-diiodo-L-tyrosine represents a specialized compound whose utility can be realized in advanced profiling studies. Comprehensive amino acid analysis services can identify and quantify over 100 different amino acids and their derivatives, including halogenated forms such as 3,5-Diiodo-L-tyrosine, the direct precursor to the N-formyl variant. creative-proteomics.com The analytical workflow for these platforms often involves a derivatization step to enhance the chromatographic separation and detection sensitivity of the amino acids, as many lack a natural chromophore. A widely used method is the AccQ•Tag derivatization, which reacts with primary and secondary amines to yield stable, fluorescent products suitable for HPLC or UPLC analysis. mtoz-biolabs.com
A critical component of quantitative analysis by mass spectrometry is the use of internal standards to correct for variations in sample preparation and instrument response. mtoz-biolabs.com Stable isotope-labeled standards are considered the gold standard for quantification in metabolomics. mtoz-biolabs.com Due to its structural similarity to L-tyrosine and its distinct isotopic signature conferred by the two iodine atoms, this compound is well-suited for use as an internal standard in targeted analyses. Its significantly different mass allows it to be easily distinguished from endogenous, non-iodinated amino acids, ensuring accurate quantification of tyrosine and its metabolites in complex biological samples. The development of analytical platforms that incorporate such unique standards is crucial for achieving the reliability, depth, and precision required for biomarker discovery and metabolic pathway analysis. creative-proteomics.com
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 906327-16-0 | scbt.comnih.gov |
| Molecular Formula | C₁₀H₉I₂NO₄ | scbt.comnih.gov |
| Molecular Weight | 460.99 g/mol | scbt.comnih.gov |
| IUPAC Name | (2S)-2-formamido-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid | nih.gov |
| Alternate Name | (S)-2-Formamido-3-(4-hydroxy-3,5-diiodophenyl)propanoic Acid | scbt.com |
Elucidating Cellular Metabolic Flux and Regulatory Mechanisms in Experimental Models
Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of reactions within a metabolic network. creative-proteomics.com In particular, 13C-Metabolic Flux Analysis (13C-MFA) has become a primary technique for mapping intracellular metabolism, especially in fields like cancer research to understand phenomena such as the Warburg effect. d-nb.info The technique involves introducing a substrate labeled with a stable isotope, most commonly ¹³C, into a biological system. nih.gov As the cells metabolize the labeled substrate, the isotope is incorporated into various downstream metabolites. nih.gov
By measuring the mass isotopomer distributions (MIDs) of these metabolites, typically proteinogenic amino acids or metabolic intermediates, researchers can deduce the relative activities of different metabolic pathways. nih.govresearchgate.net This approach provides a quantitative picture of cellular metabolism that goes beyond simple metabolite concentration measurements, offering insights into the regulation of metabolic networks. creative-proteomics.comnih.gov
The application of this compound and its derivatives in this area is centered on the use of stable isotope-labeled versions of the molecule. nih.gov Synthetically produced, labeled forms of iodinated tyrosine derivatives (e.g., ¹³C₉-¹⁵N-3,5-diiodothyronine) serve as ideal tracers for studying thyroid hormone metabolism and other pathways involving these specialized compounds. nih.gov When an isotopically labeled variant of this compound or its precursors is introduced into an experimental model, its journey through various metabolic reactions can be tracked using high-sensitivity analytical instruments like LC-MS/MS. nih.govplos.org
This Stable Isotope-Resolved Metabolomics (SIRM) approach allows for the elucidation of specific metabolic transformations and the quantification of their rates. nih.gov For instance, by tracking the labeled atoms, researchers can uncover novel metabolic pathways, identify rate-limiting steps, and understand how metabolic fluxes are rerouted in response to genetic mutations, disease states, or therapeutic interventions. d-nb.infonih.gov The analysis of labeling patterns in amino acids derived from cell-specific proteins can even provide flux maps for individual cell types within a complex tissue, overcoming a major challenge in studying multicellular organisms. nih.gov This makes labeled compounds like this compound valuable tools for dissecting complex metabolic regulatory mechanisms in vivo. plos.org
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for producing N-Formyl-3,5-diiodo-L-tyrosine, and how can purity be ensured?
- Methodology : Begin with iodination of L-tyrosine using iodine monochloride (ICl) or iodine in acidic conditions to introduce iodine atoms at positions 3 and 5. Subsequent formylation can be achieved via reaction with formic acid under reflux or using formylating agents like acetic-formic anhydride. Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical. Confirm purity using HPLC (C18 column, UV detection at 280 nm) and compare retention times with standards. Structural validation via H/C NMR (e.g., aromatic proton shifts at δ 7.2–7.5 ppm) and LC-MS (expected [M+H] ~473.0 Da) is essential .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodology : Utilize X-ray crystallography for absolute stereochemical confirmation, as demonstrated for structurally related compounds like N-Acetyl-3,5-dibromo-L-tyrosine . Complement with FT-IR to identify formyl C=O stretches (~1680 cm) and aromatic C-I vibrations (~500 cm). Computational modeling (DFT/B3LYP) can predict electronic properties, such as charge distribution on iodine atoms, which influence reactivity in halogen bonding interactions .
Q. What role does this compound play in thyroid hormone biosynthesis, and how can its metabolic fate be tracked?
- Methodology : Investigate its incorporation into thyroglobulin via in vitro enzymatic assays using thyroid peroxidase (TPO) and HO. Radiolabeling with I or stable isotopes (e.g., C) enables tracking via autoradiography or LC-MS metabolomics. Compare iodination efficiency to monoiodotyrosine and diiodotyrosine using kinetic studies (Km/Vmax analysis) .
Advanced Research Questions
Q. How should researchers design experiments to study the stability of this compound under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–10) at 25–60°C. Monitor degradation via UPLC-MS/MS, focusing on deiodination (loss of m/z 127 or 254) or deformylation (loss of 28 Da). Use Arrhenius plots to predict shelf life and identify optimal storage conditions (e.g., lyophilized at -20°C) .
Q. What experimental approaches can resolve discrepancies in reported bioactivity data for this compound across different cell models?
- Methodology : Standardize assay conditions (e.g., cell line origin, serum-free media, and incubation time). Validate compound integrity post-treatment using intracellular LC-MS to rule out degradation. Perform dose-response curves (0.1–100 µM) with positive controls (e.g., unmodified diiodotyrosine). Cross-reference with transcriptomic data to identify off-target effects .
Q. How can researchers optimize solid-phase peptide synthesis (SPPS) protocols for incorporating this compound into peptide chains?
- Methodology : Use Fmoc-protected derivatives to prevent side reactions. Activate coupling with HBTU/DIPEA in DMF, and monitor incorporation via Kaiser test. Introduce orthogonal protecting groups (e.g., Alloc for ε-amino) for selective deprotection. Post-synthesis, confirm iodotyrosine integrity via MALDI-TOF MS and Edman degradation .
Q. What strategies mitigate interference from this compound in immunoassays targeting thyroid hormones?
- Methodology : Pre-treat samples with enzymatic hydrolysis (e.g., pronase) to release free iodotyrosines. Validate antibody cross-reactivity via competitive ELISA using structurally analogous compounds (e.g., 3,5-diiodo-L-tyrosine, cross-reactivity <0.1% as in anti-T4 assays). Use LC-MS/MS as a reference method to quantify true hormone levels .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the iodine dissociation kinetics of this compound in aqueous solutions?
- Methodology : Replicate studies under standardized conditions (e.g., 0.1 M phosphate buffer, 37°C). Employ I NMR to track iodine release in real-time. Compare activation energies (Ea) via Eyring plots. Consider solvent isotope effects (DO vs. HO) to elucidate mechanistic pathways (e.g., SN1 vs. SN2) .
Tables for Key Analytical Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
